
1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE
Übersicht
Beschreibung
1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group The molecular formula of this compound is C11H14BrClN2, and it has a molecular weight of approximately 2936 g/mol
Vorbereitungsmethoden
The synthesis of 1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE typically involves the reaction of 4-bromo-2-chloroaniline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield a corresponding aniline derivative.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid can yield a biaryl compound with a phenyl group attached to the phenyl ring of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence. These materials can have applications in electronics and photonics.
Biological Research: The compound can be used as a tool in biological studies to investigate the effects of specific chemical modifications on biological systems.
Wirkmechanismus
The mechanism of action of 1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist .
The molecular targets and pathways involved in the compound’s mechanism of action can vary depending on the specific derivative and its intended use. For example, a derivative designed as an antimicrobial agent may target bacterial enzymes, while a derivative designed as an anticancer agent may target specific signaling pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE can be compared with other similar compounds, such as:
1-(4-Bromo-2-chlorophenyl)piperazine: This compound lacks the methyl group on the piperazine ring, which can affect its chemical properties and biological activity.
1-(4-Bromo-2-chlorophenyl)-4-ethylpiperazine: This compound has an ethyl group instead of a methyl group on the piperazine ring, which can influence its reactivity and interactions with biological targets.
1-(4-Bromo-2-chlorophenyl)-4-phenylpiperazine: This compound has a phenyl group on the piperazine ring, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biologische Aktivität
1-(4-Bromo-2-chloro-phenyl)-4-methyl-piperazine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a bromo and chloro group on the phenyl moiety, which may influence its biological activity. The synthesis typically involves electrophilic aromatic substitution reactions, allowing for the introduction of halogen groups to enhance the compound's reactivity and potential pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
- Studies have shown that piperazine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen atoms, such as bromine and chlorine, often enhances this activity due to increased lipophilicity and better membrane interaction .
2. Antichlamydial Properties
- Research indicates that compounds similar to this compound demonstrate selective activity against Chlamydia species. These compounds disrupt the formation of infectious elementary bodies (EBs) in infected cells, suggesting a mechanism that could be exploited for therapeutic purposes against chlamydial infections .
3. Dopamine Receptor Interaction
Table 1: Summary of Biological Activities
Detailed Findings from Selected Studies
- Antimicrobial Activity Study :
- Antichlamydial Mechanism Investigation :
- Receptor Binding Studies :
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZSIVRAHNGWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.